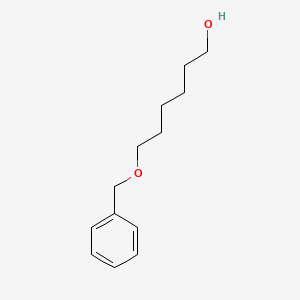

6-(苄氧基)己醇

描述

6-(Benzyloxy)hexan-1-ol is a chemical compound that is of interest in various synthetic and medicinal chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for the synthesis and analysis of 6-(Benzyloxy)hexan-1-ol.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and the use of catalysts. For example, the synthesis of hexakis(4-pyridyl)benzene is achieved through cobalt-catalyzed cyclotrimerization, followed by alkylation to produce a redox-active compound . Similarly, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane involves several steps starting from a dioxopyrrolidine derivative . An improved synthesis route for a diene with a benzyloxy group avoids low-yielding steps and toxic reagents, which could be relevant for the synthesis of 6-(Benzyloxy)hexan-1-ol .

Molecular Structure Analysis

The molecular structure of compounds related to 6-(Benzyloxy)hexan-1-ol can be complex, as seen in the chair-cyclohexane-like core and radialene structure of hexakis(4-(N-butylpyridylium))benzene . The crystal structure of 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane hemihydrate provides insights into the arrangement of such molecules in the solid state . These studies suggest that the molecular structure of 6-(Benzyloxy)hexan-1-ol could also be analyzed using similar techniques.

Chemical Reactions Analysis

The chemical reactions described in the papers include cyclotrimerization, alkylation, and phase-transfer catalysis . These reactions are important for the functionalization of molecules and could be applied to modify the structure of 6-(Benzyloxy)hexan-1-ol for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as cyclic voltammetry, X-ray diffraction, FTIR, and NMR spectroscopies . These methods provide information on the electrochemical behavior, crystal structure, and vibrational frequencies of molecules. The synthesis and structure of hexakis(p-hydroxyphenyloxy)benzene, an analogue of the hydrogen-bonded hexameric unit of β-hydroquinone, also highlight the importance of host-guest interactions and clathrate structures . These analyses are crucial for understanding the properties of 6-(Benzyloxy)hexan-1-ol and predicting its behavior in different environments.

科学研究应用

合成和电化学

- 电化学性质: 6-(苄氧基)己醇已被用于合成具有苯并噁唑取代基的新硅(IV)酞菁(SiPcs)。这些化合物在各种有机溶剂中表现出良好的溶解性,并展示了有趣的电化学性质,如在不同溶剂中不聚集以及在循环伏安法中具有明显的还原和氧化峰值(Bıyıklıoğlu & Baş, 2015)。

色谱

- 摩尔质量分布分析: 该化合物已被用于超临界流体色谱,用于将苄氧基终止的寡聚(1,3,6-三氧杂环己烷)分离为单一摩尔质量和官能团的组分。这种技术允许从单个色谱图(Pasch et al., 1992)同时确定摩尔质量和官能团分布。

聚合物科学

- 低收缩聚合液晶单体: 6-(苄氧基)己醇参与了合成具有显著低聚合收缩的双官能团液晶单体。这项研究在树脂修复材料中的应用中具有重要潜力(Satsangi, Rawls, & Norling, 2004)。

生化应用

- 酶合成药物中间体: 该化合物被用作生化过程中的底物,涉及来自巴氏不动杆菌的二酮还原酶,用于制备他汀类药物的高级中间体。这项研究突显了使用酶法生产复杂药物中间体的潜力(Wu, Chen, Liu, & Chen, 2011)。

合成化学

- 改进的合成途径: 已进行研究以开发与6-(苄氧基)己醇相关的化合物的改进合成方法,旨在提高产量和收率,同时减少对有毒材料的使用(Clarke, Rolla, Cridland, & Gill, 2007)。

药物化学

- 抗叶酸剂的合成: 它已被用于合成甲氨蝶呤的α-和γ-取代酰胺、肽和酯。这项研究有助于了解甲氨蝶呤衍生物的结构如何影响其生物活性和对酶的结合(Piper, Montgomery, Sirotnak, & Chello, 1982)。

安全和危害

The safety data sheet for a similar compound, 1-Hexanol, suggests that it is flammable and harmful if swallowed or in contact with skin. It causes serious eye irritation and is toxic to aquatic life . It is recommended to wear personal protective equipment, ensure adequate ventilation, and use spark-proof tools and explosion-proof equipment .

属性

IUPAC Name |

6-phenylmethoxyhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYZEGXVQMCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382812 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)hexan-1-ol | |

CAS RN |

71126-73-3 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)